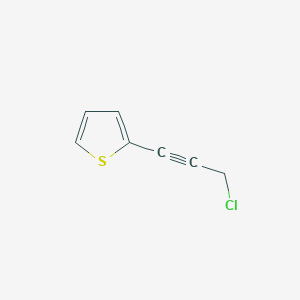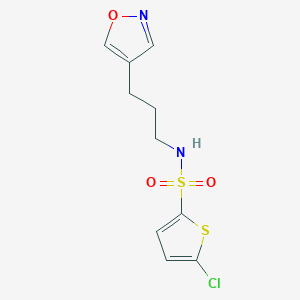
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (referred to as TBOA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1) and 2 (EAAT2), which are responsible for the uptake of glutamate in the brain.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds in its class .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain characteristics common to other similar compounds .
Result of Action
It’s likely that it induces changes at the molecular and cellular level similar to other compounds in its class .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2, making it an ideal tool for studying the role of glutamate transporters in the brain. TBOA is also relatively easy to synthesize, making it readily available for research. However, TBOA has several limitations. It can induce excitotoxicity and neuronal damage, making it unsuitable for long-term studies. TBOA can also increase seizure susceptibility in animal models of epilepsy, making it unsuitable for studies involving seizure-prone animals.
Zukünftige Richtungen
There are several future directions for research involving TBOA. One area of research is the development of more selective and potent inhibitors of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2. Another area of research is the study of the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has the potential to be a useful tool in these studies, but further research is needed to fully understand its effects on the brain.
Synthesemethoden
The synthesis of TBOA involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with 3,4-dihydro-2H-pyran to form 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile. The final step involves the oxidation of 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake is critical for maintaining proper synaptic function. 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2 are the main glutamate transporters in the brain, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-tert-butyl-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,3)15-13(9-18)12(8-14(20)19-15)10-4-6-11(17)7-5-10/h4-7,12H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBWMQRUPMBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)
![(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2899761.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2899771.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)


